molecular formula C17H15F3N6 B6448494 6-{1-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2640867-47-4

6-{1-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile

Cat. No.: B6448494
CAS No.: 2640867-47-4
M. Wt: 360.34 g/mol
InChI Key: OPLSBLPRMMXRKO-UHFFFAOYSA-N
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Description

This compound is a bicyclic pyrrolo-pyridine derivative featuring a trifluoromethyl-substituted pyrimidine moiety and a pyridine-3-carbonitrile group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbonitrile moiety may contribute to binding interactions in biological targets .

Properties

IUPAC Name

6-[1-[4-(trifluoromethyl)pyrimidin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6/c18-17(19,20)14-3-5-22-16(24-14)26-6-4-12-9-25(10-13(12)26)15-2-1-11(7-21)8-23-15/h1-3,5,8,12-13H,4,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLSBLPRMMXRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include bicyclic pyrrolo-pyrimidine and pyrrolo-pyridine derivatives with variations in substituents, ring saturation, and functional groups. Below is a comparative analysis:

Compound Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Octahydropyrrolo[3,4-b]pyrrol 4-(Trifluoromethyl)pyrimidin-2-yl, pyridine-3-carbonitrile Unknown (structural inference suggests kinase inhibition)
(3aR,5r,6aS)-2-(4-Methyl-6-(1H-tetrazol-5-yl)pyrimidin-2-yl)-5-(2-(trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole (47) Octahydrocyclopenta[c]pyrrolo 4-Methylpyrimidine, tetrazole, trifluoromethylphenyl Retinol-binding protein 4 (RBP4) antagonist
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile (6) Pyrimidine-5-carbonitrile Morpholine-carbonyl, thiazole Kinase inhibitor (inferred)
6-Methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid (18) Hexahydropyrrolo[3,4-c]pyrrol Trifluoromethylphenyl, pyrimidine-carboxylate RBP4 antagonist

Key Differences

Core Bicyclic System :

  • The target compound features an octahydropyrrolo[3,4-b]pyrrol system, whereas analogues like compound 47 () and 18 () use octahydrocyclopenta[c]pyrrolo or hexahydropyrrolo[3,4-c]pyrrol cores. These variations influence steric hindrance and binding pocket compatibility .
  • The pyrrolo[3,4-b]pyrrol system in the target compound may offer enhanced conformational rigidity compared to cyclopenta-fused systems .

Functional Groups :

  • The trifluoromethylpyrimidine group in the target compound is a hallmark of metabolic resistance, contrasting with the tetrazole in compound 47 (a bioisostere for carboxylic acid) or the morpholine-carbonyl in compound 6 (), which improve solubility .
  • The pyridine-3-carbonitrile in the target compound differs from pyrimidine-carboxylate in compound 18 (), affecting electronic properties and target affinity .

Synthetic Routes :

  • The target compound’s synthesis likely involves palladium-catalyzed coupling (similar to compound 18 in ), whereas compound 47 () uses tetrazole ring formation. These routes impact scalability and purity .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 47 () Compound 6 ()
Molecular Weight ~430 g/mol (estimated) 463.4 g/mol 452.5 g/mol
LogP (Lipophilicity) ~3.2 (high due to CF₃) 2.8 2.1 (morpholine improves solubility)
Solubility (aq.) Low (carbonitrile) Moderate (tetrazole) High (morpholine-carbonyl)
Bioactivity Inferred kinase inhibition RBP4 antagonism (IC₅₀ = 12 nM) Kinase inhibition (structural analogy)

Research Findings and Implications

  • The trifluoromethyl group may enhance blood-brain barrier penetration compared to carboxylate analogues .
  • Compound 6 : The morpholine-carbonyl group in this pyrimidine-5-carbonitrile derivative improves aqueous solubility, making it suitable for oral administration in kinase-targeted therapies .

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